3,5-diMethyl-cyclohexylaMine
Overview
Description
3,5-diMethyl-cyclohexylaMine is an organic compound with the molecular formula C8H17N It is a derivative of cyclohexane, where two methyl groups are substituted at the 3rd and 5th positions, and an amine group is attached to the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-diMethyl-cyclohexylaMine can be synthesized through several methods. One common approach involves the reductive amination of 3,5-dimethylcyclohexanone. This process typically uses a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of an amine source like ammonia or a primary amine .
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic hydrogenation of the corresponding nitrile or imine intermediates. Catalysts such as palladium on carbon (Pd/C) or Raney nickel are commonly used under high-pressure hydrogenation conditions .
Chemical Reactions Analysis
Types of Reactions
3,5-diMethyl-cyclohexylaMine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso, nitro, or imine derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents like acyl chlorides, isocyanates, or alkyl halides are used under appropriate conditions
Major Products Formed
Oxidation: Nitroso, nitro, or imine derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Amides, ureas, or other substituted derivatives
Scientific Research Applications
3,5-diMethyl-cyclohexylaMine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 3,5-diMethyl-cyclohexylaMine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler analog with a single amine group attached to the cyclohexane ring.
3,5-Dimethylcyclohexanol: A related compound with hydroxyl groups instead of an amine group.
3,5-Dimethylcyclohexanone: The ketone precursor used in the synthesis of 3,5-diMethyl-cyclohexylaMine .
Uniqueness
This compound is unique due to the presence of both methyl groups and an amine group on the cyclohexane ring, which imparts distinct steric and electronic properties.
Properties
IUPAC Name |
3,5-dimethylcyclohexan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-6-3-7(2)5-8(9)4-6/h6-8H,3-5,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVPFHDQSZJPSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73650-03-0 | |
Record name | 3,5-dimethylcyclohexan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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